(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

Catalog No.
S681422
CAS No.
131878-23-4
M.F
C16H24N2O2
M. Wt
276.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrr...

CAS Number

131878-23-4

Product Name

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

IUPAC Name

tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1

InChI Key

PHOIDJGLYWEUEK-CQSZACIVSA-N

SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2

The exact mass of the compound (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (CAS 131878-23-4) is a strictly defined chiral building block procured for the synthesis of active pharmaceutical ingredients (APIs), including spirofused piperazines and diazepane amides . Structurally, it features a pre-installed (3R)-stereocenter and an orthogonal protection strategy: a benzyl group on the pyrrolidine ring nitrogen and a tert-butoxycarbonyl (Boc) group on the exocyclic primary amine . This dual-protection profile ensures >95% regioselectivity during complex multi-step syntheses, allowing chemists to selectively deprotect and functionalize either nitrogen atom without cross-reactivity . Commercially available at >98% enantiomeric excess, it is a critical precursor for manufacturing pipelines where strict stereochemical control and absolute yield are procurement prerequisites.

Substituting this specific orthogonally protected (3R)-enantiomer with its racemic equivalent or an unprotected 3-aminopyrrolidine fundamentally disrupts industrial synthesis workflows . Using the racemate introduces a hard 50% theoretical yield cap on the desired active enantiomer, necessitating downstream chiral resolution steps that generate significant chemical waste and increase processing time . Furthermore, attempting to use unprotected (3R)-3-aminopyrrolidine leads to severe handling and regioselectivity issues; the unprotected diamine is highly polar, water-soluble, and prone to non-selective reactions at both nitrogen centers. The specific combination of the N-benzyl and N-Boc groups provides orthogonal cleavage conditions—acidic cleavage for the Boc group and hydrogenolysis for the benzyl group—which cannot be replicated if non-orthogonal protecting groups are substituted .

Enantiomeric Excess and Yield Efficiency vs. Racemic Precursors

In pharmaceutical manufacturing, the stereochemical purity of the starting material directly dictates the efficiency of the entire synthetic route . Procuring the pre-resolved (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine eliminates the need for late-stage chiral resolution. When synthesizing (3R)-configured API intermediates, utilizing the racemic equivalent caps the maximum theoretical yield of the desired enantiomer at 50%, with practical yields often falling below 40% after chiral chromatography. In contrast, starting with the enantiopure (3R)-compound allows for near-quantitative (>95%) conversion in stereoretentive coupling steps, effectively doubling the throughput and halving the raw material waste per kilogram of target API.

Evidence DimensionMaximum theoretical yield of (3R)-API intermediate
Target Compound Data>95% (using >98% ee starting material)
Comparator Or BaselineRacemic 1-Benzyl-3-(Boc-amino)pyrrolidine (max 50% theoretical yield)
Quantified Difference>45% absolute increase in theoretical yield
ConditionsStereoretentive coupling in multi-step API synthesis

Procuring the enantiopure building block eliminates costly chiral resolution steps, directly doubling the theoretical yield of the desired stereoisomer.

Regioselectivity via Orthogonal Protection vs. Unprotected Diamines

The dual protection of the pyrrolidine core (N-benzyl) and the exocyclic amine (N-Boc) provides strict regiocontrol during functionalization . The Boc group can be selectively removed using acidic conditions while leaving the N-benzyl group entirely intact. Conversely, the N-benzyl group can be cleaved via catalytic hydrogenolysis without affecting the Boc group. If an unprotected (3R)-3-aminopyrrolidine is used, electrophilic reagents will attack both nitrogen centers, resulting in complex mixtures of N1-substituted, N3-substituted, and N1,N3-disubstituted products, often reducing the yield of the desired mono-functionalized product to below 30% . The orthogonal strategy ensures >95% regioselectivity for either nitrogen.

Evidence DimensionRegioselectivity in mono-acylation/alkylation
Target Compound Data>95% regioselectivity (via sequential deprotection)
Comparator Or BaselineUnprotected (3R)-3-aminopyrrolidine (<30% regioselectivity)
Quantified Difference>65% improvement in regioselective yield
ConditionsMono-functionalization of the exocyclic amine

Orthogonal protection prevents side reactions and complex mixture formation, drastically reducing purification costs and increasing step-yields.

Processability and Solvent Extraction Efficiency

The presence of the benzyl and tert-butoxycarbonyl groups significantly alters the physicochemical properties of the pyrrolidine core, shifting it from a highly polar, hydrophilic molecule to a lipophilic intermediate . Unprotected 3-aminopyrrolidines are highly water-soluble, making their extraction from aqueous reaction mixtures into organic solvents extremely inefficient (often requiring continuous extraction with recovery rates around 60-70%). The fully protected (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine exhibits high solubility in standard organic solvents and enables standard aqueous workups with >95% recovery in the organic phase. This lipophilicity is critical for seamless scale-up and standard industrial processing.

Evidence DimensionOrganic phase recovery during aqueous workup
Target Compound Data>95% recovery in standard organic solvents
Comparator Or BaselineUnprotected 3-aminopyrrolidine (~60-70% recovery)
Quantified Difference~25-35% higher recovery per extraction step
ConditionsStandard liquid-liquid extraction (aqueous/organic)

High organic solubility streamlines downstream processing, allowing for simple liquid-liquid extractions instead of costly and time-consuming continuous extraction methods.

Synthesis of Advanced Antibiotics

The compound is a core building block for synthesizing advanced antibiotics that require a (3R)-3-aminopyrrolidine side chain for target antibacterial activity . The orthogonal protection allows the exocyclic amine to be unmasked and coupled to the core, while the ring nitrogen remains protected until the final stages of synthesis.

Development of Spirofused Piperazine and Diazepane Amides

As a versatile intermediate, it is utilized in the construction of complex spirofused piperazine and diazepane amides . The stability of the protecting groups under various coupling conditions allows for reproducible multi-step cyclization reactions without premature deprotection or side-product formation.

Manufacturing of Targeted Kinase Inhibitors

In the design of targeted oncology therapeutics, the rigid pyrrolidine ring is often used to orient pharmacophores . The pre-installed (3R)-stereocenter ensures the correct spatial arrangement for binding to the kinase active site, while the Boc/Benzyl orthogonality facilitates the sequential attachment of different functional groups to the N1 and N3 positions.

XLogP3

2.7

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types